2-(2-Bromophenyl)-6-chloropyrimidine-4-carboxylic acid
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Overview
Description
2-(2-Bromophenyl)-6-chloropyrimidine-4-carboxylic acid is an organic compound that features a bromophenyl group, a chloropyrimidine ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-6-chloropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-6-chloropyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form derivatives or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-(2-Bromophenyl)-6-chloropyrimidine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-6-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and chloropyrimidine groups can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding, which contribute to its biological activity. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated aromatic carboxylic acids, such as:
- 2-Bromophenylacetic acid
- 2-Chloropyrimidine-4-carboxylic acid
- 2-(2-Bromophenyl)-6-methylpyrimidine-4-carboxylic acid
Uniqueness
What sets 2-(2-Bromophenyl)-6-chloropyrimidine-4-carboxylic acid apart from these similar compounds is its combination of bromophenyl and chloropyrimidine groups, which confer unique reactivity and binding properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific molecular interactions.
Properties
Molecular Formula |
C11H6BrClN2O2 |
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Molecular Weight |
313.53 g/mol |
IUPAC Name |
2-(2-bromophenyl)-6-chloropyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H6BrClN2O2/c12-7-4-2-1-3-6(7)10-14-8(11(16)17)5-9(13)15-10/h1-5H,(H,16,17) |
InChI Key |
HTOXRVBRQAPODA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC(=N2)Cl)C(=O)O)Br |
Origin of Product |
United States |
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